1-Bromo-2-butoxycyclopentane

Catalog No.
S14165738
CAS No.
M.F
C9H17BrO
M. Wt
221.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-butoxycyclopentane

Product Name

1-Bromo-2-butoxycyclopentane

IUPAC Name

1-bromo-2-butoxycyclopentane

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

InChI

InChI=1S/C9H17BrO/c1-2-3-7-11-9-6-4-5-8(9)10/h8-9H,2-7H2,1H3

InChI Key

PZIWVEWNSDVHMF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCCC1Br
Typical of alkyl halides, including:

  • Nucleophilic Substitution Reactions: The compound can participate in both SN1S_N1 and SN2S_N2 mechanisms. In an SN1S_N1 reaction, the bromine atom departs first, forming a carbocation intermediate, which can then be attacked by nucleophiles such as alcohols or water to form substituted products .
  • Elimination Reactions: Under strong basic conditions, it may undergo elimination reactions (E1 or E2), resulting in the formation of alkenes. The choice between substitution and elimination depends on factors such as the strength of the base used and the structure of the substrate .

1-Bromo-2-butoxycyclopentane can be synthesized through several methods:

  • Alkylation of Cyclopentanol: Cyclopentanol can be reacted with 1-bromobutane in the presence of a base to facilitate the formation of the ether bond, yielding 1-bromo-2-butoxycyclopentane.
  • Halogenation of Cyclopentene: Cyclopentene can be treated with bromine to introduce the bromine substituent, followed by subsequent reactions to introduce the butoxy group .

Several compounds share structural similarities with 1-bromo-2-butoxycyclopentane. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
1-Bromo-2-butoxycyclopentaneCyclopentane derivativeContains butoxy and bromo groups
1-Bromo-2-methylcyclohexaneCyclohexane derivativeHas methyl group instead of butoxy
1-Bromo-2-butylcyclohexaneCyclohexane derivativeContains butyl instead of butoxy
1-Chloro-2-butoxycyclopentaneCyclopentane derivativeChlorine instead of bromine
1-Bromo-3-butoxycyclopentaneCyclopentane derivativeButoxy group at a different position

The uniqueness of 1-bromo-2-butoxycyclopentane lies in its specific arrangement of functional groups on a cyclopentane ring, which influences its reactivity and potential applications compared to other similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

220.04628 g/mol

Monoisotopic Mass

220.04628 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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